molecular formula C16H14N2O2 B3735061 2-(8-methoxy-2-methylquinolin-5-yl)pyridin-3-ol

2-(8-methoxy-2-methylquinolin-5-yl)pyridin-3-ol

Cat. No. B3735061
M. Wt: 266.29 g/mol
InChI Key: GFWCMTMIDPAFKD-UHFFFAOYSA-N
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Description

The compound “2-(8-methoxy-2-methylquinolin-5-yl)pyridin-3-ol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions. For instance, a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized as potential Nur77 modulators .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex. They typically contain a benzene ring fused with a pyridine ring. The presence of various functional groups can significantly alter the properties of these compounds .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, boronic acid derivatives of quinoline have been used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. For example, the compound “(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” has a molecular weight of 271.07 .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on the specific compound and its target. Some quinoline derivatives have been found to modulate the activity of Nur77, a protein that may be a potential target for the treatment of cancer .

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Quinoline derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry. Future research will likely continue to explore the potential therapeutic applications of these compounds .

properties

IUPAC Name

2-(8-methoxy-2-methylquinolin-5-yl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-5-6-12-11(15-13(19)4-3-9-17-15)7-8-14(20-2)16(12)18-10/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCMTMIDPAFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C3=C(C=CC=N3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Methoxy-2-methylquinolin-5-YL)pyridin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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